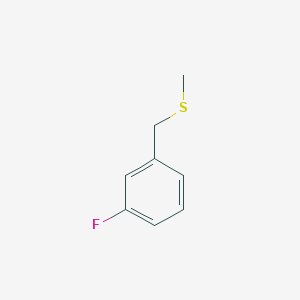![molecular formula C17H23ClN2O2 B2447102 (E)-N-[3-[(4-Chlorophenyl)methyl]oxolan-3-yl]-4-(dimethylamino)but-2-enamide CAS No. 2411333-31-6](/img/structure/B2447102.png)
(E)-N-[3-[(4-Chlorophenyl)methyl]oxolan-3-yl]-4-(dimethylamino)but-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-N-[3-[(4-Chlorophenyl)methyl]oxolan-3-yl]-4-(dimethylamino)but-2-enamide, also known as SR141716A or Rimonabant, is a synthetic cannabinoid receptor antagonist. It was first synthesized in the early 1990s by Sanofi-Aventis and was approved in 2006 in Europe for the treatment of obesity and related metabolic disorders. However, due to its adverse effects on mental health, it was withdrawn from the market in 2008.
作用机制
(E)-N-[3-[(4-Chlorophenyl)methyl]oxolan-3-yl]-4-(dimethylamino)but-2-enamide acts as a competitive antagonist at the CB1 receptor, which is one of the two main types of cannabinoid receptors in the body. By blocking the activation of CB1 receptors by endocannabinoids, (E)-N-[3-[(4-Chlorophenyl)methyl]oxolan-3-yl]-4-(dimethylamino)but-2-enamide can reduce appetite, body weight, and fat accumulation in obese individuals. It can also modulate pain perception, anxiety, and depression by affecting the endocannabinoid system.
Biochemical and Physiological Effects
(E)-N-[3-[(4-Chlorophenyl)methyl]oxolan-3-yl]-4-(dimethylamino)but-2-enamide has been shown to have several biochemical and physiological effects, including the inhibition of food intake, the reduction of body weight and fat mass, the improvement of insulin sensitivity, the modulation of pain perception, and the reduction of anxiety and depression-like behaviors. However, it can also cause adverse effects such as nausea, vomiting, diarrhea, and psychiatric symptoms.
实验室实验的优点和局限性
(E)-N-[3-[(4-Chlorophenyl)methyl]oxolan-3-yl]-4-(dimethylamino)but-2-enamide has several advantages for use in laboratory experiments, including its high potency, selectivity, and reversibility. It can be used to study the role of the endocannabinoid system in various physiological and pathological conditions, as well as to investigate the effects of cannabinoid receptor antagonists on behavior and metabolism. However, its use is limited by its adverse effects and the potential for off-target effects.
未来方向
There are several potential future directions for research on (E)-N-[3-[(4-Chlorophenyl)methyl]oxolan-3-yl]-4-(dimethylamino)but-2-enamide and related compounds. These include the development of novel cannabinoid receptor antagonists with improved selectivity and safety profiles, the investigation of the role of the endocannabinoid system in cancer and other diseases, and the exploration of the therapeutic potential of cannabinoid receptor antagonists in combination with other drugs or therapies. Additionally, further studies are needed to elucidate the mechanisms underlying the adverse effects of (E)-N-[3-[(4-Chlorophenyl)methyl]oxolan-3-yl]-4-(dimethylamino)but-2-enamide and to develop strategies to mitigate them.
合成方法
The synthesis of (E)-N-[3-[(4-Chlorophenyl)methyl]oxolan-3-yl]-4-(dimethylamino)but-2-enamide involves several chemical reactions, including the condensation of 4-chlorobenzyl alcohol with 3-hydroxytetrahydrofuran, followed by the reaction of the resulting product with dimethylaminoethyl chloride and 2-bromo-1-phenyl-1-butene. The final step involves the reduction of the double bond to form the desired compound.
科学研究应用
(E)-N-[3-[(4-Chlorophenyl)methyl]oxolan-3-yl]-4-(dimethylamino)but-2-enamide has been extensively studied for its potential therapeutic applications in various fields, including obesity, addiction, pain, and cancer. It is known to block the effects of endocannabinoids, which are natural compounds that activate the cannabinoid receptors in the brain and other parts of the body.
属性
IUPAC Name |
(E)-N-[3-[(4-chlorophenyl)methyl]oxolan-3-yl]-4-(dimethylamino)but-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23ClN2O2/c1-20(2)10-3-4-16(21)19-17(9-11-22-13-17)12-14-5-7-15(18)8-6-14/h3-8H,9-13H2,1-2H3,(H,19,21)/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDGVCRRKLXEKSD-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC=CC(=O)NC1(CCOC1)CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C/C=C/C(=O)NC1(CCOC1)CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-{3-[(4-chlorophenyl)methyl]oxolan-3-yl}-4-(dimethylamino)but-2-enamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


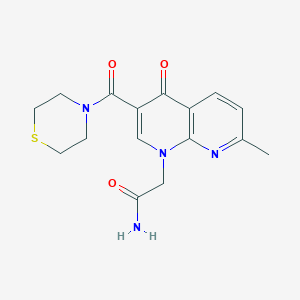
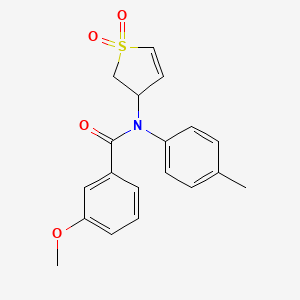
![2-chloro-N-[4-(2,6-dimethylmorpholin-4-yl)-3-fluorophenyl]pyridine-3-carboxamide](/img/structure/B2447027.png)
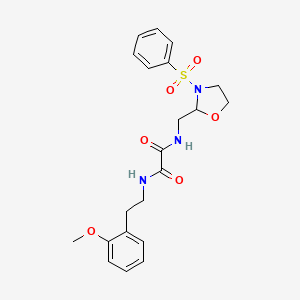
![N1-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-((1-(pyridin-2-yl)piperidin-4-yl)methyl)oxalamide](/img/structure/B2447029.png)
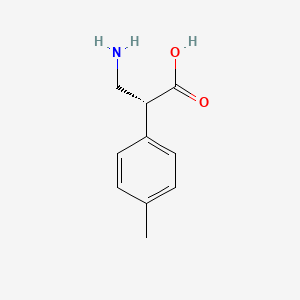
![N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]propanamide](/img/structure/B2447034.png)
![1-([2,2'-Bifuran]-5-ylmethyl)-3-isopropylurea](/img/structure/B2447035.png)
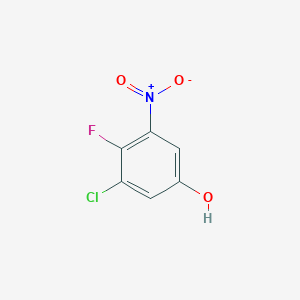
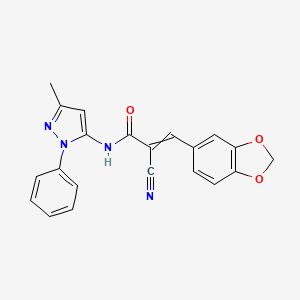
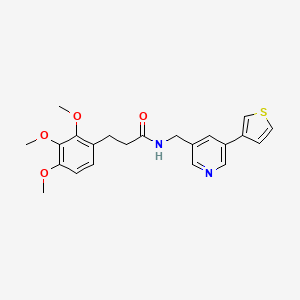
![{4-[(2-Nitrophenyl)sulfonyl]piperazino}[3-(trifluoromethyl)phenyl]methanone](/img/structure/B2447041.png)
